

SMILES notation for Tert-butyl (1-formylcyclopropyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (1-formylcyclopropyl)carbamate*

Cat. No.: *B034031*

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Technical Guide: Tert-butyl (1-formylcyclopropyl)carbamate

SMILES Notation: CC(C)(C)OC(=O)NC1(CC1)C=O

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate, also known as 1-(tert-Butoxycarbonylamino)cyclopropanecarboxaldehyde, is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a reactive aldehyde group and a Boc-protected amine on a cyclopropyl ring, makes it a useful building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other biologically active compounds. The cyclopropyl moiety provides conformational rigidity, while the aldehyde and protected amine functionalities allow for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **Tert-butyl (1-formylcyclopropyl)carbamate** is presented in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₅ NO ₃
Molecular Weight	185.22 g/mol
CAS Number	107259-06-3
Appearance	White crystalline powder
Melting Point	76.5-78.5 °C
Boiling Point (Predicted)	280.7 ± 19.0 °C
Density (Predicted)	1.10 ± 0.1 g/cm ³
pKa (Predicted)	10.88 ± 0.20

Synthesis

The primary synthetic route to **Tert-butyl (1-formylcyclopropyl)carbamate** involves the reduction of a corresponding ester, Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. A general experimental protocol based on the reduction of N-protected amino esters using Diisobutylaluminium hydride (DIBAL-H) is detailed below.

Experimental Protocol: Reduction of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

This protocol is adapted from established procedures for the DIBAL-H reduction of N-protected amino esters to aldehydes.

Materials:

- Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)
- Anhydrous toluene (or other suitable anhydrous solvent)

- Dry methanol
- 1.2 M aqueous potassium sodium tartrate solution (Rochelle's salt)
- Diethyl ether
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas (for inert atmosphere)

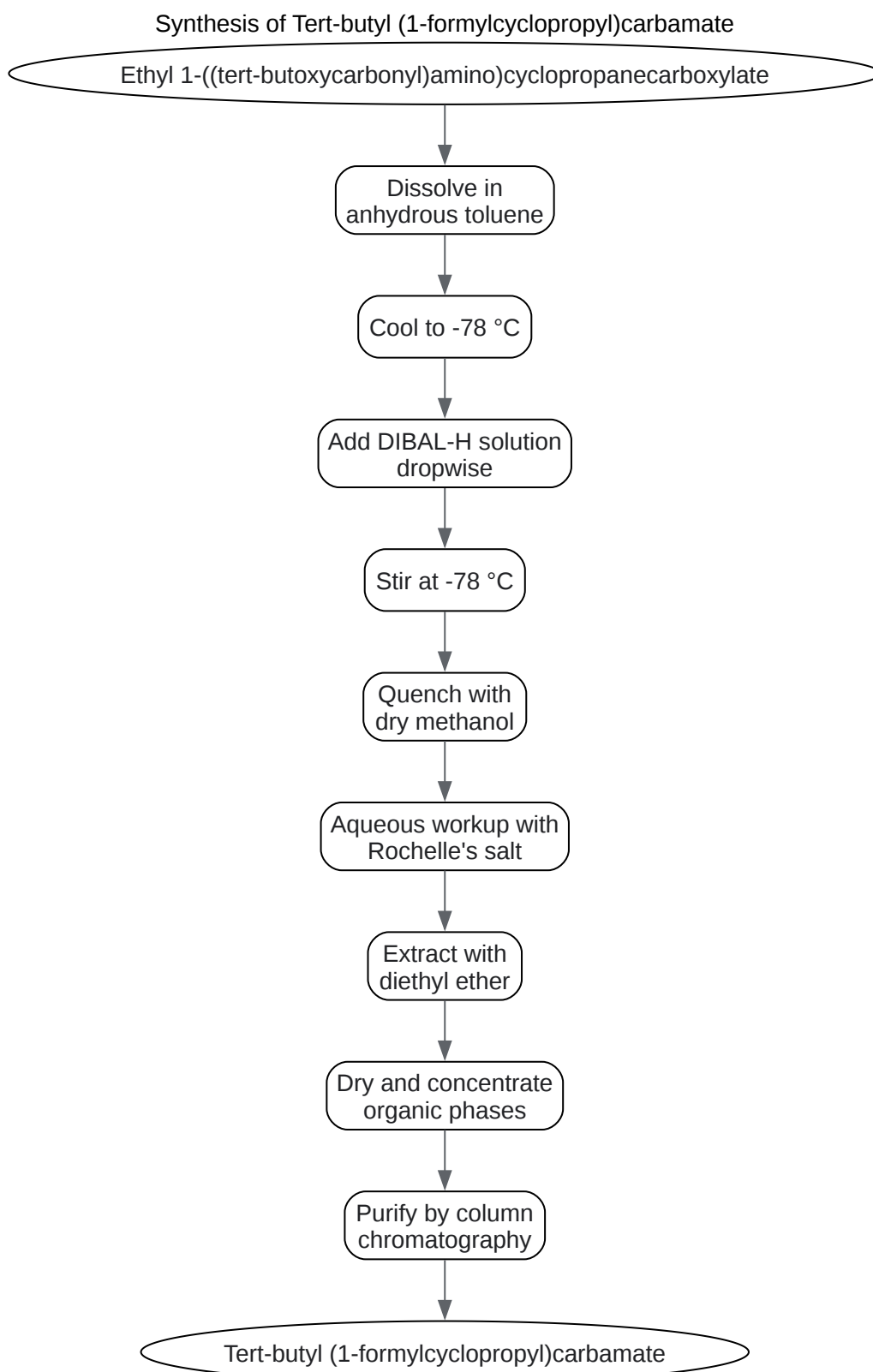
Procedure:

- A solution of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate in dry toluene is prepared in a round-bottomed flask under an inert atmosphere of argon.
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- A solution of DIBAL-H (typically 1.1 to 1.5 equivalents) in a suitable solvent is added dropwise to the cooled solution over a period of 1 hour, ensuring the internal temperature remains at or near -78 °C.
- The reaction mixture is stirred for an additional 2 hours at -78 °C.
- The reaction is quenched by the slow, dropwise addition of dry methanol.
- The mixture is allowed to warm to approximately -20 °C and then poured into a vigorously stirred solution of Rochelle's salt.
- The resulting mixture is stirred vigorously for 2 hours until two clear phases are observed.
- The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **Tert-butyl (1-formylcyclopropyl)carbamate**.
- Purification of the product can be achieved by column chromatography on silica gel.

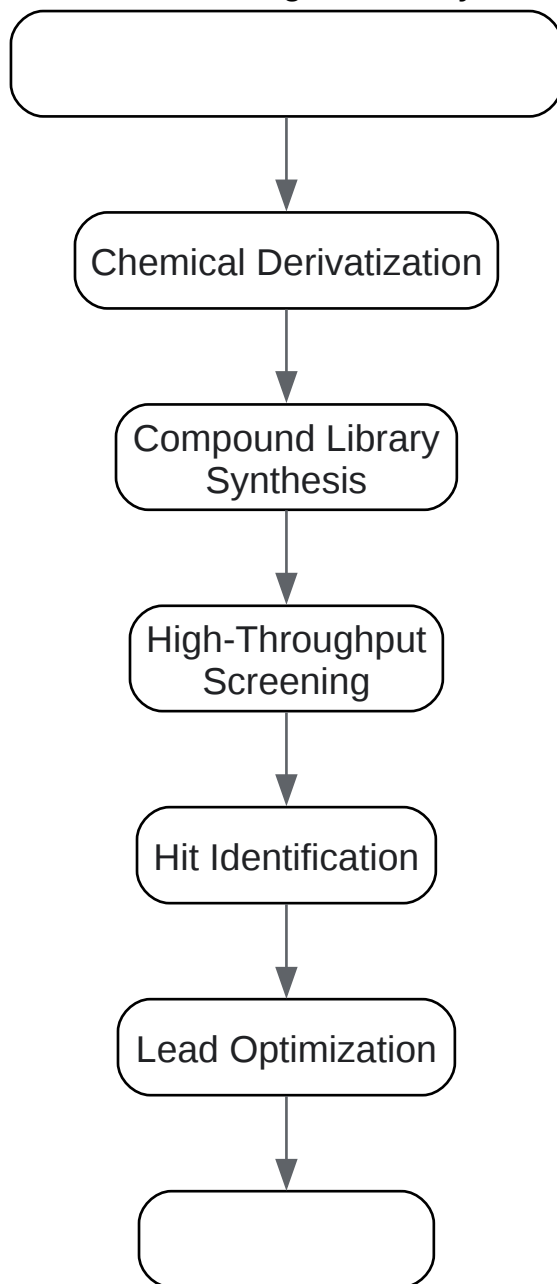
Yields:

Yields for this type of reduction are typically in the range of 80-85%.[\[1\]](#)

Synthesis Workflow



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References

- 1. 1-(Boc-amino)cyclopropanecarboxylic Acid CAS 88950-64-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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